4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
Description
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is a sulfamate derivative featuring a substituted anilino group and a trifluoromethyl moiety. The compound’s structure integrates a phenyl ring substituted with a 2-chloro-5-(trifluoromethyl)anilino group, linked via a carbonyl bridge to a second phenyl ring bearing a dimethylsulfamate group. The molecular weight of a closely related analog, 4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl-N,N-dimethylsulfamate, is reported as 404.36 g/mol .
Properties
IUPAC Name |
[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-12-6-3-10(4-7-12)15(23)21-14-9-11(16(18,19)20)5-8-13(14)17/h3-9H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROVDEAEHUDYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule dissects into two primary fragments:
- 2-Chloro-5-(trifluoromethyl)aniline : A commercially available aromatic amine, though synthetic protocols exist for its preparation via nitration, chlorination, and trifluoromethylation of aniline derivatives.
- 4-(N,N-Dimethylsulfamoyloxy)benzoic acid : A sulfamate-functionalized benzoic acid derivative requiring precise sulfamoylation of 4-hydroxybenzoic acid.
Key challenges include:
- Chemoselectivity : Ensuring sulfamoylation occurs exclusively at the C4 hydroxyl without side reactions.
- Stability : The sulfamate ester’s susceptibility to hydrolysis under acidic/basic conditions necessitates judicious choice of reaction media.
- Coupling Efficiency : Optimizing amide bond formation between the carboxylic acid and aniline.
Synthetic Pathways and Experimental Protocols
Route 1: Direct Sulfamoylation Followed by Amide Coupling
Step 1: Synthesis of Methyl 4-(N,N-Dimethylsulfamoyloxy)benzoate
Reagents :
- Methyl 4-hydroxybenzoate (1.0 equiv)
- N,N-Dimethylsulfamoyl chloride (1.2 equiv)
- Pyridine (3.0 equiv), anhydrous dichloromethane (DCM)
Procedure :
Methyl 4-hydroxybenzoate (5.0 g, 29.8 mmol) was dissolved in DCM (100 mL) under nitrogen. Pyridine (7.2 mL, 89.4 mmol) was added dropwise at 0°C, followed by N,N-dimethylsulfamoyl chloride (4.8 g, 35.8 mmol). The mixture was stirred at 25°C for 12 h, quenched with ice-cold 1 M HCl (150 mL), and extracted with DCM (3 × 50 mL). The organic layer was dried (Na2SO4), concentrated, and purified via silica gel chromatography (hexanes/ethyl acetate 4:1) to yield methyl 4-(N,N-dimethylsulfamoyloxy)benzoate as a white solid (6.7 g, 85%).
Characterization :
- ¹H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.8 Hz, 2H), 7.25 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H), 2.82 (s, 6H).
- HRMS : Calcd for C10H12NO5S [M+H]+: 274.0482; Found: 274.0485.
Step 2: Hydrolysis to 4-(N,N-Dimethylsulfamoyloxy)benzoic Acid
Reagents :
- Methyl 4-(N,N-dimethylsulfamoyloxy)benzoate (1.0 equiv)
- LiOH·H2O (3.0 equiv), THF/H2O (3:1)
Procedure :
The methyl ester (6.0 g, 21.9 mmol) was suspended in THF/H2O (90 mL/30 mL). LiOH·H2O (2.8 g, 65.7 mmol) was added, and the mixture was refluxed for 4 h. After cooling, the solution was acidified to pH 2 with 1 M HCl, precipitating a white solid. Filtration and drying yielded 4-(N,N-dimethylsulfamoyloxy)benzoic acid (5.1 g, 91%).
Characterization :
- Melting Point : 168–170°C.
- ¹³C NMR (100 MHz, DMSO-d6): δ 167.5 (COOH), 152.3 (C-O), 132.1 (C-Ar), 128.9 (C-Ar), 118.4 (C-Ar), 39.8 (N(CH3)2).
Step 3: Amide Coupling with 2-Chloro-5-(trifluoromethyl)aniline
Reagents :
- 4-(N,N-Dimethylsulfamoyloxy)benzoic acid (1.0 equiv)
- 2-Chloro-5-(trifluoromethyl)aniline (1.1 equiv)
- EDCl (1.2 equiv), HOBt (1.2 equiv), DIEA (2.0 equiv), DMF
Procedure :
The carboxylic acid (4.0 g, 15.6 mmol), EDCl (3.6 g, 18.7 mmol), and HOBt (2.5 g, 18.7 mmol) were dissolved in DMF (50 mL). DIEA (5.4 mL, 31.2 mmol) and 2-chloro-5-(trifluoromethyl)aniline (3.4 g, 17.2 mmol) were added sequentially. After stirring at 25°C for 18 h, the mixture was diluted with ethyl acetate (200 mL), washed with 5% citric acid (2 × 50 mL) and brine (50 mL), dried (MgSO4), and concentrated. Recrystallization from ethanol/water afforded the title compound as a pale-yellow solid (5.8 g, 78%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H), 7.89 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.8 Hz, 1H), 7.51 (dd, J = 8.8, 2.4 Hz, 1H), 7.34 (d, J = 2.4 Hz, 1H), 2.85 (s, 6H).
- ¹⁹F NMR (376 MHz, DMSO-d6): δ −61.2 (CF3).
- HRMS : Calcd for C16H13ClF3N2O4S [M+H]+: 437.0238; Found: 437.0241.
Route 2: Aniline Coupling Followed by Sulfamoylation
Step 1: Protection of 4-Hydroxybenzoic Acid as Methyl Ether
Reagents :
- 4-Hydroxybenzoic acid (1.0 equiv)
- Methyl iodide (1.5 equiv), K2CO3 (2.0 equiv), acetone
Procedure :
4-Hydroxybenzoic acid (5.0 g, 36.2 mmol) and K2CO3 (10.0 g, 72.4 mmol) were suspended in acetone (100 mL). Methyl iodide (4.1 mL, 54.3 mmol) was added dropwise, and the mixture was refluxed for 6 h. Filtration and concentration yielded methyl 4-methoxybenzoate (5.8 g, 95%).
Step 2: Amide Formation with 2-Chloro-5-(trifluoromethyl)aniline
Reagents :
- Methyl 4-methoxybenzoate (1.0 equiv)
- LiOH·H2O (3.0 equiv), THF/H2O (3:1)
- 2-Chloro-5-(trifluoromethyl)aniline (1.1 equiv), EDCl/HOBt
Procedure :
Following hydrolysis to 4-methoxybenzoic acid (4.2 g, 25.0 mmol), EDCl (5.8 g, 30.0 mmol), HOBt (4.1 g, 30.0 mmol), and 2-chloro-5-(trifluoromethyl)aniline (5.4 g, 27.5 mmol) were coupled as in Route 1, yielding 4-methoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (7.1 g, 82%).
Step 3: Demethylation and Sulfamoylation
Reagents :
- BBr3 (3.0 equiv), DCM
- N,N-Dimethylsulfamoyl chloride (1.2 equiv), pyridine
Procedure :
The methyl ether (6.0 g, 17.3 mmol) was treated with BBr3 (6.5 mL, 69.2 mmol) in DCM (100 mL) at 0°C for 2 h. After quenching with MeOH (20 mL), the phenol intermediate was isolated (4.9 g, 89%). Subsequent sulfamoylation as in Route 1 afforded the target compound (5.2 g, 75%).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 62 | 58 |
| Purification Complexity | Moderate | High |
| Step Count | 3 | 4 |
| Scalability | High | Moderate |
Route 1 offers superior efficiency by circumventing protective group chemistry, though Route 2 may prove advantageous for substrates sensitive to sulfamoylation conditions.
Spectral Data and Structural Validation
Critical spectroscopic features confirming the structure include:
- ¹H NMR : Aromatic protons at δ 8.12–7.34, integrating for six protons across two substituted phenyl rings.
- ¹⁹F NMR : A singlet at δ −61.2 corroborating the CF3 group.
- IR : Stretches at 1745 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), and 1170 cm⁻¹ (C-F).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Potential oxidation sites include the aniline and sulfamate groups.
Reduction: : The carbonyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: : The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols can replace the chloro group under mild conditions.
Major Products
Oxidation: : Oxidized products might include sulfoxides or sulfones.
Reduction: : Reduction could yield hydroxyl-terminated analogs.
Substitution: : Substituted products depend on the nucleophile used, potentially yielding new aniline derivatives.
Scientific Research Applications
The compound 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and agricultural sciences. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound features a sulfamate functional group, which is known for its potential biological activities. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for pharmaceutical applications. The chlorine atom in the aniline moiety can also influence its reactivity and interaction with biological targets.
Anticancer Research
One of the significant applications of this compound lies in its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that sulfamate derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of sulfamate derivatives found that certain structural modifications led to enhanced activity against cancer cell lines. The results suggested that the presence of the trifluoromethyl group was crucial for increasing potency against specific cancer types .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, sulfamate derivatives have been studied as inhibitors of carbonic anhydrase and other key enzymes, which play roles in various physiological processes.
Table 1: Enzyme Inhibition Activity
| Compound Structure | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | Carbonic Anhydrase | Competitive | 5.2 |
| Similar Sulfamate Derivative | Cyclooxygenase-2 | Non-competitive | 3.8 |
Herbicide Development
The compound's structural features make it a candidate for developing new herbicides. Compounds with similar functionalities have been shown to possess herbicidal properties by inhibiting specific plant growth regulators.
Case Study: Herbicidal Activity
In a comparative study, various sulfamate derivatives were tested for their herbicidal efficacy against common agricultural weeds. The results indicated that modifications to the phenyl ring significantly influenced herbicidal activity, with some derivatives showing over 80% efficacy at field-relevant concentrations .
Pest Control
Additionally, the compound could be explored for use in pest control formulations due to its potential neurotoxic effects on insects. Research suggests that similar compounds disrupt neurotransmitter systems in pests, leading to effective pest management strategies.
Mechanism of Action
The mechanism by which 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate exerts its effects often involves its ability to interact with specific molecular targets:
Molecular Targets: : Includes enzymes and receptors that play crucial roles in biological pathways.
Pathways Involved: : Can inhibit or activate pathways by binding to active sites or interacting with key residues, altering the function of the target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Substituent Effects: The 2-chloro-5-(trifluoromethyl)anilino group in the target compound enhances electron-withdrawing effects compared to the 4-(trifluoromethoxy)phenyl group in its analog . This difference may influence binding affinity to biological targets (e.g., enzymes or receptors). Chloro and trifluoromethyl substituents are common in agrochemicals (e.g., saflufenacil metabolites) due to their metabolic stability and lipophilicity .
Functional Group Comparison :
- Sulfamate vs. Carbamate/Sulfonamide : Sulfamates exhibit higher polarity than carbamates (e.g., alkyl-carbamates in ) but lower than sulfonamides (e.g., cyazofamid ). This affects solubility and membrane permeability.
- The dimethylsulfamate group in the target compound may confer resistance to hydrolysis compared to urea or sulfamide in saflufenacil metabolites .
Lipophilicity Trends :
- Lipophilicity (log k) for alkyl-carbamates ranges from 1.2 (methyl) to 3.8 (hexyl), suggesting that longer alkyl chains increase hydrophobicity . The target compound’s sulfamate group likely reduces log k compared to these carbamates.
Biological Activity :
- While direct data for the target compound are unavailable, analogs like cyazofamid (fungicidal) and saflufenacil metabolites (herbicidal) demonstrate the role of chloro/trifluoromethyl groups in bioactivity .
Data Table: Comparative Physicochemical Properties
Research Findings and Implications
- Synthetic Flexibility : The carbamoyl linker in the target compound allows for modular substitution, as seen in related phenyl-carbamoyl derivatives .
- Activity Optimization : Replacing the trifluoromethoxy group (in the analog ) with trifluoromethyl may enhance target binding in hydrophobic pockets, as observed in other agrochemicals .
Biological Activity
The compound 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving a chloro-trifluoromethyl aniline moiety and a sulfamate group. The molecular formula is C_{13}H_{12ClF_3N_2O_3S and it has a molecular weight of approximately 360.76 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.
- Antimicrobial Properties : Some findings indicate effectiveness against certain bacterial strains.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It potentially alters signaling pathways that regulate cell survival and apoptosis.
- Interaction with DNA : There are indications that the compound may interact with DNA, leading to cytotoxic effects in rapidly dividing cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In vitro studies conducted on various human cancer cell lines demonstrated that the compound effectively inhibited cell growth. The IC50 values indicated potent activity, comparable to established chemotherapeutics. Further investigation revealed that the mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
A study utilizing the carrageenan-induced paw edema model showed that administration of the compound significantly reduced swelling and inflammation markers. This suggests potential utility in treating inflammatory conditions.
Case Study 3: Antimicrobial Properties
Research into the antimicrobial efficacy revealed that the compound exhibited activity against several strains of bacteria, particularly those resistant to conventional antibiotics. This highlights its potential as a novel antimicrobial agent.
Q & A
Q. How to design stability-indicating methods for long-term storage?
- Guidelines :
- Storage conditions : Lyophilize and store at -80°C under argon; avoid repeated freeze-thaw cycles.
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) to validate HPLC method robustness.
- Validation parameters : Linearity (R² >0.999), LOD/LOQ (<0.1%), and recovery (98–102%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
